3,5-Dimethyl-2,4,6-trifluorobenzyl bromide
Description
Significance of Fluorine Substitution in Aromatic Systems
The substitution of hydrogen with fluorine on an aromatic ring induces significant changes in the molecule's physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric impact. mdpi.comchinesechemsoc.org These characteristics lead to several important effects.
Electronic Effects : Fluorine's strong electron-withdrawing nature alters the electron density of the aromatic ring. numberanalytics.com This typically deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), a crucial reaction in the synthesis of complex aromatic compounds. wyzant.com The high polarity of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, can influence molecular conformation and binding interactions. chinesechemsoc.org
Metabolic Stability : In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation. The strength of the C-F bond makes it resistant to enzymatic cleavage, which can enhance the metabolic stability and prolong the biological half-life of a drug candidate. bohrium.com
Physicochemical Properties : Fluorination can modulate key properties such as lipophilicity, acidity (pKa), and membrane permeability. bohrium.com This allows chemists to fine-tune the pharmacokinetic profile of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Conformational Influence : The presence of fluorine can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to biological targets like proteins and enzymes. bohrium.com
The cumulative effect of multiple fluorine substitutions, as seen in polyfluorinated systems, can further amplify these properties, leading to materials with enhanced thermal stability and chemical resistance. nih.govacs.org This has led to their use in creating advanced fluoropolymers and other high-performance materials. mdpi.com
Table 1: Comparison of Halogen Properties
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (in Benzene (B151609), kcal/mol) | 123 | 96 | 81 | 69 |
Role of Benzyl (B1604629) Bromide Moieties as Synthetic Intermediates
The benzyl bromide group is a highly versatile functional group in organic synthesis, primarily serving as a potent electrophile. nih.gov Its reactivity stems from the stability of the incipient benzylic carbocation, which makes the bromine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me
Benzyl bromides are classic alkylating agents, widely used for the introduction of the benzyl group. fiveable.mewikipedia.org This "benzylation" is frequently employed to protect reactive functional groups, such as alcohols and amines, during multi-step syntheses. commonorganicchemistry.com The resulting benzyl ether or benzylamine (B48309) is typically stable to a wide range of reaction conditions but can be readily cleaved under reductive conditions to deprotect the functional group.
Beyond their role as protecting group precursors, benzyl bromides are key building blocks for forming new carbon-carbon and carbon-heteroatom bonds. They are utilized in a variety of transformations, including:
Wittig Reaction : To generate phosphorus ylides for the synthesis of alkenes. fiveable.me
Cross-Coupling Reactions : As precursors in transition metal-catalyzed reactions. nih.gov
Nucleophilic Substitution : Reacting with a wide array of nucleophiles (e.g., cyanides, azides, thiolates) to introduce diverse functionalities. taylorandfrancis.comkhanacademy.org
The combination of fluorine atoms on the aromatic ring with the benzyl bromide moiety, as in 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide, creates a powerful synthetic tool. The electronic effects of the fluorine atoms can modulate the reactivity of the benzylic position, offering chemists precise control over synthetic outcomes.
Table 2: Common Reactions of Benzyl Bromide Intermediates
| Nucleophile | Reaction Product | Application/Significance |
|---|---|---|
| Alcohol (ROH) / Base | Benzyl Ether (R-O-CH₂Ph) | Protection of alcohols |
| Amine (R₂NH) / Base | Benzylamine (R₂N-CH₂Ph) | Protection of amines |
| Triphenylphosphine (PPh₃) | Benzylphosphonium Salt | Precursor for Wittig reagents |
| Sodium Cyanide (NaCN) | Benzyl Cyanide (PhCH₂CN) | Carbon chain extension |
Overview of Current Research Trends in Polyfluorinated Organic Compounds
The field of organofluorine chemistry is dynamic, with continuous innovation in synthetic methodologies and applications. chinesechemsoc.org While much public attention has been given to the environmental persistence of certain per- and polyfluoroalkyl substances (PFAS), the broader research landscape is focused on harnessing the unique properties of fluorination for beneficial applications in medicine, agriculture, and materials science. researchgate.netrsc.org
Current research trends can be summarized as follows:
Development of Novel Fluorination Methods : A major focus is the creation of safer, more selective, and environmentally benign fluorination techniques. numberanalytics.com This includes the advancement of electrochemical, photocatalytic, and enzymatic fluorination methods, which offer milder reaction conditions compared to traditional reagents. mdpi.comnumberanalytics.com
Late-Stage C-H Fluorination : There is a significant drive towards methods that can introduce fluorine atoms into complex molecules at a late stage of a synthesis. cas.cnnih.gov Direct C-H fluorination avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and versatile. nih.govd-nb.info This is particularly valuable in drug discovery for rapidly generating analogs of lead compounds. cas.cn
Synthesis of Fluorinated Building Blocks : The design and synthesis of novel polyfluorinated building blocks remain a key area of research. nih.gov Compounds like polyfluorinated benzyl alcohols and bromides are important intermediates for creating more complex molecules. researchgate.net These building blocks are essential for the systematic exploration of structure-activity relationships in medicinal chemistry and for constructing advanced materials.
Applications in Materials Science : Polyfluorinated aromatic compounds are being explored for the development of high-performance materials. mdpi.com Research into porous aromatic frameworks (PAFs) containing fluorine shows promise for applications such as capturing specific pollutants. oup.com The enhanced thermal stability and chemical resistance of fluoropolymers continue to drive research in this area. nih.gov
The ongoing development of new synthetic strategies provides chemists with more powerful tools to create structurally diverse organofluorine compounds, enabling the exploration of new chemical space and the design of next-generation pharmaceuticals, agrochemicals, and functional materials. mdpi.comchinesechemsoc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,4,6-trifluoro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDMFWMMIAQLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)CBr)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethyl 2,4,6 Trifluorobenzyl Bromide
Precursor Synthesis and Functionalization Strategies
The construction of the core structure of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide relies on the sequential or convergent synthesis of a polysubstituted benzene (B151609) ring. This involves the formation of halogenated benzylic precursors and the specific introduction of methyl groups onto a fluorinated aromatic scaffold.
The synthesis of the target molecule typically begins with a suitably substituted fluorinated aromatic compound. One common strategy involves starting with a precursor that already contains a functional group at the benzylic position, which can later be converted to a bromide. For instance, a synthetic route might involve the preparation of a corresponding benzyl (B1604629) alcohol or benzyl chloride, which then undergoes a halogen exchange reaction.
Methods for preparing fluorinated benzylic precursors can include:
Halogen Exchange: A common method involves the conversion of a more readily available benzylic halide, such as a benzyl chloride, into the desired benzyl bromide. For example, 2,4,5-trifluorobenzyl bromide can be synthesized from 2,4,5-trifluorobenzyl chloride by heating it with hydrobromic acid in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com
From Benzyl Alcohols: Fluorinated benzyl alcohols serve as excellent precursors for benzyl bromides. The alcohol can be converted to the bromide using various brominating agents. A general two-step approach involves the reduction of a corresponding benzoyl chloride to a benzyl alcohol, which is then reacted with a halogenation reagent to yield the benzyl halide. google.com
Halogenation of Activated Rings: While challenging for electron-deficient rings, direct halogenation can sometimes be employed. The synthesis of meta-halo-benzonitrile derivatives, for instance, has been achieved by halogenating 4-amino-3-methylbenzonitrile, followed by deamination through the reduction of the diazonium salt. nih.gov This highlights that multi-step sequences are often necessary when dealing with aromatic rings containing electron-withdrawing groups. nih.gov
The introduction of methyl groups onto an already fluorinated aromatic ring is a significant synthetic challenge. The presence of multiple fluorine atoms deactivates the ring towards electrophilic substitution reactions due to their strong electron-withdrawing nature. numberanalytics.com Standard methods like Friedel-Crafts alkylation, which are effective for activating benzene rings, often fail or give poor yields with deactivated substrates. chemistrysteps.com
Alternative strategies are therefore required:
Nucleophilic Aromatic Substitution (SNAr): While not a direct methylation, SNAr can be used to introduce functionalities that can later be converted to methyl groups. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Kumada coupling, could potentially be employed. This would involve first introducing a handle for coupling (e.g., a bromine or iodine atom) onto the fluorinated ring, followed by a reaction with a methyl-containing organometallic reagent.
Synthesis from Methylated Precursors: A more common and practical approach is to begin the synthesis with a molecule that already contains the desired methyl groups. For example, starting with 3,5-dimethylphenol (B42653) or a similar compound and then introducing the fluorine atoms via electrophilic fluorination would circumvent the difficulties of methylating a deactivated ring.
The choice of strategy depends heavily on the availability of starting materials and the desired substitution pattern of the final product.
Bromination Reactions for Benzylic Positions
The final key step in the synthesis of this compound is the selective bromination of one of the methyl groups at the benzylic position. This transformation is typically achieved through a free-radical mechanism.
Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical abstraction. This reactivity is due to the formation of a resonance-stabilized benzylic radical, where the unpaired electron is delocalized over the aromatic π-system. chemistrysteps.comlibretexts.org This stabilization is the key factor driving the high regioselectivity of the reaction for the benzylic position. chemistrysteps.compearson.com
The most common method for achieving benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. chemistrysteps.comlibretexts.org The reaction is initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). libretexts.orgscientificupdate.com
The mechanism proceeds via a radical chain reaction:
Initiation: The initiator (e.g., light) causes homolytic cleavage of a weak bond to form initial radicals. In the case of NBS, trace amounts of HBr or Br₂ react with the initiator to form a bromine radical (Br•). chemistrysteps.commasterorganicchemistry.com
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic position of the substituted toluene (B28343), forming a stable benzylic radical and HBr. libretexts.orgpearson.com
The benzylic radical then reacts with a source of bromine (either Br₂ generated in situ from the reaction of NBS and HBr, or NBS itself) to form the benzyl bromide product and a new bromine radical, which continues the chain. chemistrysteps.comlibretexts.org
Termination: The reaction is terminated when two radicals combine.
| Method | Reagent/Conditions | Selectivity | Notes |
| Wohl-Ziegler Bromination | NBS, Radical Initiator (AIBN, (PhCO₂)₂), or light (hν) | High for benzylic position | Standard and widely used method. libretexts.org Can lead to over-bromination if not controlled. scientificupdate.com |
| Direct Bromination | Br₂, light (hν) | Good for benzylic position | Less common than NBS due to handling of elemental bromine and potential for aromatic ring bromination without a catalyst. masterorganicchemistry.com |
| Iron-Catalyzed Bromination | NBS, FeBr₂ | Excellent site-selectivity | Effective for complex molecules and can proceed at room temperature without light. sdu.edu.cn |
| Continuous Flow Photobromination | In situ generated Br₂ (NaBrO₃/HBr), 405 nm LEDs | High, with potential for mono-selectivity | Offers enhanced safety, scalability, and precise control over reaction parameters. rsc.orgrsc.org |
The structure of this compound presents a significant steric challenge for selective mono-bromination. The target methyl group is flanked by two ortho fluorine atoms and a meta methyl group. This steric hindrance can affect the rate of reaction and increase the likelihood of side reactions.
Several techniques can be employed to enhance selectivity in such systems:
Catalytic Methods: Iron-catalyzed bromination has emerged as a powerful tool for site-selective C(sp³)–H bond functionalization. sdu.edu.cn Using a catalyst like FeBr₂, the reaction can proceed with high selectivity, even for sterically hindered secondary benzylic positions, often favoring the less hindered site. sdu.edu.cn This method avoids the need for high temperatures or photochemical initiation. sdu.edu.cn
Control of Reagent Concentration: A major challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibromo- and tribromomethyl products. scientificupdate.com Maintaining a very low concentration of molecular bromine (Br₂) throughout the reaction is crucial. NBS is advantageous because it generates Br₂ in situ at a low and controlled rate. chemistrysteps.com Continuous addition of a slurry of NBS has been shown to minimize impurity formation by keeping the solution-phase concentration of Br₂ low. scientificupdate.com
Photochemical Flow Chemistry: Continuous flow reactors offer superior control over irradiation, temperature, and residence time compared to batch processes. rsc.org This precise control is particularly beneficial for selective photochemical reactions. For sterically hindered substrates like 2,6-dichlorotoluene, continuous flow photochemical bromination can achieve high yields of the mono-brominated product, as the steric hindrance slows the rate of the second bromination significantly more than the first. scientificupdate.com
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is critical for maximizing the yield of the desired mono-brominated product while minimizing the formation of impurities. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.
An example of reaction optimization can be seen in the development of iron-catalyzed benzylic bromination. sdu.edu.cn A screening of various iron catalysts and solvents revealed that the combination of FeBr₂ in benzene provided the highest yield.
| Entry | Catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | Fe(OAc)₂ | n-hexane | 25 |
| 2 | FeC₂O₄ | n-hexane | 36 |
| 3 | Fe(OTf)₂ | n-hexane | 60 |
| 4 | Fe(acac)₂ | n-hexane | 55 |
| 5 | FeCl₂ | n-hexane | 43 |
| 6 | FeBr₂ | n-hexane | 88 |
| 7 | FeBr₂ | cyclohexane | 61 |
| 8 | FeBr₂ | THF | 33 |
| 9 | FeBr₂ | CH₃NO₂ | 62 |
| 10 | FeBr₂ | ClCH₂CH₂Cl | 64 |
| 11 | FeBr₂ | CH₂Cl₂ | 93 |
| 12 | FeBr₂ | benzene | 98 |
| 13 | FeBr₂ (2 mol%) | benzene | 96 |
Data adapted from a study on iron-catalyzed benzylic bromination. The reaction was performed with a substrate, NBS, and a catalyst at room temperature. sdu.edu.cn
Further optimization showed that the catalyst loading could be reduced to 2 mol% without a significant drop in yield. sdu.edu.cn
In the context of continuous flow synthesis, optimization involves adjusting flow rates, residence time, temperature, and reagent stoichiometry. rsc.orgresearchgate.net For photochemical brominations, the wavelength and intensity of the light source are also critical parameters. rsc.org Studies have shown that these systems can be fine-tuned to favor either full conversion or maximum selectivity for the mono-brominated product. rsc.org The quality of reagents is also paramount; different lots of NBS, for example, can contain varying levels of Br₂ or HBr impurities, which can significantly alter the product distribution between mono- and di-brominated species. scientificupdate.com
Catalyst Systems for Enhanced Selectivity
While the Wohl-Ziegler reaction can be initiated thermally or photochemically, various catalyst systems have been developed to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. The choice of catalyst can be critical in preventing side reactions, such as bromination of the aromatic ring.
Radical Initiators: The most common "catalysts" are radical initiators, which are used in substoichiometric amounts. These compounds decompose upon heating or irradiation to generate free radicals that initiate the bromination chain reaction. mychemblog.com
Azo compounds: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes cleanly into radicals and nitrogen gas upon heating. koreascience.kr
Peroxides: Dibenzoyl peroxide is another effective initiator, though its use requires careful temperature control due to its potential for hazardous decomposition. mychemblog.com
Lewis Acid Catalysis: Recent research has demonstrated that Lewis acids can catalyze benzylic brominations, particularly when using alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). For instance, zirconium(IV) chloride has been shown to be an excellent catalyst for the side-chain bromination of various toluene derivatives. nih.gov This method promotes a radical pathway under mild, room temperature conditions, offering an alternative to traditional initiation. nih.gov The proposed mechanism suggests that the Lewis acid assists in the generation of the benzyl radical from DBDMH. nih.gov
Below is a table summarizing the effect of different catalysts on the benzylic bromination of ethylbenzene (B125841) with DBDMH, illustrating the efficacy of Lewis acid catalysis.
| Catalyst (mol%) | Time (h) | Yield (%) |
| None | 24 | 0 |
| ZrCl₄ (10) | 2 | 98 |
| AlCl₃ (10) | 2 | 95 |
| SnCl₄ (10) | 2 | 87 |
| TiCl₄ (10) | 2 | 84 |
| Data derived from studies on Lewis acid-catalyzed benzylic bromination. nih.gov |
Solvent Effects on Reaction Efficacy
The choice of solvent is a crucial parameter in the synthesis of this compound, significantly impacting reaction efficiency, selectivity, and safety. The ideal solvent should be inert to the radical reaction conditions and provide appropriate solubility for the reactants. organic-chemistry.org
Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations. mychemblog.comwikipedia.org Its inertness and the fact that the byproduct, succinimide (B58015), is insoluble in it, providing a visual cue for reaction completion, made it highly effective. organic-chemistry.orgwikipedia.org However, due to its severe toxicity and ozone-depleting properties, its use has been largely discontinued. wikipedia.org
Modern methodologies have identified several effective and more environmentally benign alternatives:
Acetonitrile (CH₃CN): This polar aprotic solvent is a suitable replacement for CCl₄ and has been used successfully in continuous-flow protocols for benzylic bromination, avoiding hazardous chlorinated solvents. organic-chemistry.orgresearchgate.net
(Trifluoromethyl)benzene (PhCF₃): This solvent has been proposed as a direct, less-toxic replacement for CCl₄. It provides a clean, rapid, and high-yielding reaction environment for benzylic brominations with NBS. wikipedia.orgresearchgate.net
1,2-Dichlorobenzene (B45396): Studies have shown that 1,2-dichlorobenzene can be a superior solvent to CCl₄ in certain benzylic brominations, resulting in higher yields and shorter reaction times. koreascience.krresearchgate.net
The following table presents a comparison of different solvents in the benzylic bromination of a model substrate, demonstrating the influence of the solvent on reaction yield.
| Solvent | Reaction Time (h) | Isolated Yield (%) |
| Carbon Tetrachloride | 12 | 79 |
| 1,2-Dichlorobenzene | 8 | 92 |
| Acetonitrile | 8 | 85 |
| Ethyl Acetate | 8 | 65 |
| Dichloromethane | 8 | 55 |
| Data adapted from a comparative study on benzylic bromination solvents. koreascience.kr |
Purification and Isolation Protocols
After the synthesis reaction is complete, a systematic purification and isolation procedure is necessary to obtain pure this compound. The work-up typically begins with the removal of the succinimide byproduct.
Initial Work-up:
Filtration: The reaction mixture is first cooled, and the insoluble succinimide byproduct is removed by filtration. mychemblog.com
Aqueous Washing: The filtrate is then typically washed with water to remove any remaining water-soluble impurities. A wash with a mild basic solution, such as 10% sodium bicarbonate or sodium carbonate solution, is often employed to neutralize any residual hydrobromic acid (HBr). reddit.com A subsequent wash with a reducing agent solution, like sodium thiosulfate, can be used to remove any unreacted bromine. researchgate.net
Final Purification: Following the initial aqueous work-up and drying of the organic layer (e.g., over anhydrous magnesium sulfate (B86663) or sodium sulfate), the crude product is purified using one or more of the following techniques:
Distillation: As benzyl bromides are often liquids or low-melting solids, fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for purification. reddit.comresearchgate.net This technique separates the product from non-volatile impurities and any remaining solvent.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent, such as ligroin or hexane, can be an excellent method for achieving high purity. orgsyn.org The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure product crystallizes out.
Column Chromatography: For high-purity requirements or when distillation is not feasible, flash column chromatography on silica (B1680970) gel is a powerful purification tool. researchgate.nettandfonline.com A non-polar eluent, such as n-pentane or a hexane/dichloromethane mixture, is typically used, allowing for the separation of the desired benzyl bromide from byproducts and starting material. researchgate.nettandfonline.com
The purity of the final isolated product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Chemistry and Mechanistic Investigations of 3,5 Dimethyl 2,4,6 Trifluorobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon of 3,5-dimethyl-2,4,6-trifluorobenzyl bromide is a primary site susceptible to nucleophilic substitution reactions. The departure of the bromide leaving group results in the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The reaction mechanism can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being influenced by the reaction conditions such as the solvent, the nature of the nucleophile, and the substitution pattern on the benzene (B151609) ring. brainly.comquora.com
Influence of Fluorine and Methyl Substituents on Reaction Kinetics
The electronic and steric properties of the fluorine and methyl substituents on the aromatic ring of this compound play a crucial role in determining the reaction kinetics of nucleophilic substitution.
The three fluorine atoms are strongly electron-withdrawing through the inductive effect, which would destabilize a developing positive charge on the benzylic carbon in an SN1-type transition state. minia.edu.eg This inductive effect would therefore be expected to slow down the rate of an SN1 reaction. Conversely, the fluorine atoms can also donate electron density to the aromatic ring through a resonance effect (p-π conjugation), which could partially offset the inductive withdrawal. libretexts.org However, for halogens, the inductive effect generally predominates. msu.edu The net effect of the fluorine substituents is likely a deactivation of the ring towards the formation of a carbocation, thus disfavoring the SN1 pathway. For an SN2 reaction, the electron-withdrawing nature of the fluorine atoms could slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.
The two methyl groups are electron-donating through an inductive effect and hyperconjugation. minia.edu.eglibretexts.org This electron donation would stabilize a developing benzylic carbocation, thereby favoring an SN1 pathway. In an SN2 reaction, the steric bulk of the ortho-methyl groups could hinder the backside attack of the nucleophile, potentially slowing down the reaction rate.
Table 2: Expected Electronic and Steric Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Influence on SN1 Rate | Influence on SN2 Rate |
| Fluorine | 2, 4, 6 | Strong Inductive Withdrawal, Weak Resonance Donation | Decrease | Increase (electronic), Decrease (steric at 2,6) |
| Methyl | 3, 5 | Inductive Donation, Hyperconjugation | Increase | Decrease (steric) |
Coupling Reactions and Cross-Coupling Methodologies
This compound can serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are widely used to facilitate cross-coupling reactions. In a typical catalytic cycle, an active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the benzyl (B1604629) bromide to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic nucleophile (in Suzuki and Sonogashira reactions) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com This methodology is known for its tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: This involves the coupling with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would lead to the formation of a new carbon-carbon bond between the benzylic carbon and the alkyne.
Heck Coupling: While the Heck reaction typically involves the coupling of aryl or vinyl halides with alkenes, modifications for benzylic halides exist. This would result in the formation of a new carbon-carbon bond at the benzylic position.
The presence of the fluorine and methyl substituents could influence the efficiency of these reactions by modifying the electronic properties of the benzyl bromide and the resulting palladium intermediate.
Copper-Mediated Coupling Processes
Copper-mediated coupling reactions offer an alternative to palladium-catalyzed methods. rsc.org These reactions can be used to form carbon-carbon and carbon-heteroatom bonds. For instance, copper-mediated cross-coupling of benzylic halides with arylmagnesium reagents (Grignard reagents) can be an effective method for forming diarylmethane structures. organic-chemistry.org The use of copper catalysts can sometimes offer different reactivity and selectivity compared to palladium systems. nih.gov Copper-catalyzed fluorination of aryl halides has also been reported, highlighting the utility of copper in C-F bond formation. researchgate.net
Organometallic Reactivity Studies
The study of the organometallic reactivity of this compound would involve investigating its reactions with various organometallic reagents. This could include the formation of Grignard reagents or organolithium species by reacting the benzyl bromide with magnesium or lithium metal, respectively. However, the presence of the acidic benzylic protons and the potential for side reactions would need to be considered. The reactivity of polyfluorinated benzene derivatives with organometallic compounds can sometimes be complex due to the acidity of aromatic protons adjacent to fluorine atoms. tandfonline.com The resulting organometallic species could then be used in subsequent reactions as nucleophiles. Furthermore, studies could explore the direct reaction of the benzyl bromide with various low-valent metal complexes to understand the mechanisms of oxidative addition and the stability of the resulting organometallic intermediates. The presence of fluorine substituents on the benzene ring can influence the binding of the aromatic moiety to transition metal centers. rsc.org
Electrophilic Aromatic Substitution Reactions
Regioselectivity and Reactivity Induced by Fluoro and Methyl Groups
The benzene ring of this compound is substituted with three fluorine atoms and two methyl groups. In electrophilic aromatic substitution, methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. Conversely, fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect, but they are also ortho-, para-directing because of the electron-donating resonance effect of their lone pairs.
Radical Reactions Involving the Benzylic Bromide
The benzylic bromide functionality in this compound suggests its potential involvement in radical reactions.
Atom Transfer Radical Polymerization (ATRP) Initiation
Benzyl bromides are commonly used as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The general mechanism involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper(I) complex, to generate a benzylic radical that initiates polymerization.
While the use of fluorinated initiators in ATRP has been reported, specific studies employing this compound as an ATRP initiator are not found in the available literature. The electronic effects of the fluorine and methyl substituents would influence the stability of the resulting benzylic radical and the equilibrium constant of the activation/deactivation process in ATRP, thereby affecting the polymerization control.
Electron Transfer Processes
Benzyl halides can participate in electron transfer processes, leading to the formation of benzylic radicals. These reactions can be initiated by photochemical methods or by reducing agents. The electron-withdrawing nature of the fluorine atoms on the aromatic ring of this compound would influence its reduction potential, making it more susceptible to reduction compared to non-fluorinated analogues. However, specific studies detailing such electron transfer processes for this compound are lacking.
Computational Chemistry and Mechanistic Insights
A search for computational studies on this compound did not yield any specific results.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms, transition state energies, and the electronic properties of molecules. While DFT studies have been conducted on various substituted benzyl bromides to understand their reactivity in nucleophilic substitution and other reactions, no such calculations have been published specifically for this compound. Such studies would be invaluable in providing theoretical insights into its reaction pathways, the stability of intermediates, and the influence of its unique substitution pattern on its chemical behavior.
Transition State Analysis and Reaction Energy Profiles
The reactivity of this compound in nucleophilic substitution reactions is fundamentally governed by the energetic landscape of the reaction pathway, particularly the structure and stability of the transition state. While specific experimental or computational studies on this exact molecule are not extensively available in public literature, a comprehensive understanding can be constructed by analyzing the well-established principles of physical organic chemistry and drawing parallels from studies on structurally related substituted benzyl bromides. The interplay of electronic and steric effects of the fluorine and methyl substituents on the benzene ring dictates the preferred reaction mechanism, which can range from a concerted bimolecular nucleophilic substitution (SN2) to a stepwise unimolecular (SN1) pathway.
A key aspect of understanding the reaction mechanism is the analysis of the transition state, the highest energy point along the reaction coordinate. For an SN2 reaction, the transition state is a highly organized, pentacoordinate species where the nucleophile is forming a new bond to the benzylic carbon while the bromide leaving group is simultaneously departing. In contrast, an SN1 reaction proceeds through a discrete carbocation intermediate, with transition states leading to and from this intermediate.
The electronic nature of the substituents on the aromatic ring plays a crucial role in stabilizing or destabilizing these transition states. Fluorine atoms are strongly electronegative and act as electron-withdrawing groups through the inductive effect (-I). Conversely, methyl groups are electron-donating through hyperconjugation and a weak inductive effect (+I). In this compound, the cumulative effect of three electron-withdrawing fluorine atoms and two electron-donating methyl groups creates a complex electronic environment at the benzylic carbon.
Computational studies on simpler substituted benzyl halides provide a framework for predicting the behavior of this more complex system. For instance, studies on para-substituted benzyl fluorides have shown a strong correlation between the electrostatic potential at the benzylic carbon and the SN2 activation energy. Electron-withdrawing groups generally increase the positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and potentially lowering the SN2 activation barrier. However, strong electron-withdrawing groups can also destabilize the developing positive charge in an SN1-like transition state.
Conversely, electron-donating groups can stabilize a developing positive charge, thus favoring an SN1 pathway by lowering the energy of the carbocation intermediate and the transition state leading to it. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that the reaction mechanism could be highly dependent on the nature of the nucleophile and the solvent polarity.
Reaction Energy Profiles
A reaction energy profile visually represents the energy of the system as the reaction progresses from reactants to products. The profile for an SN2 reaction of a substituted benzyl bromide would show a single energy maximum, corresponding to the pentacoordinate transition state. The height of this barrier, the activation energy (ΔG‡), determines the reaction rate.
For an SN1 reaction, the energy profile is more complex, featuring two transition states and one intermediate. The first, and typically rate-determining, transition state is the energy maximum leading to the formation of the benzyl carbocation intermediate. The second transition state corresponds to the nucleophilic attack on the carbocation to form the final product.
The specific energy values for the transition states and any intermediates for this compound would require dedicated computational modeling, such as density functional theory (DFT) calculations. However, we can create illustrative tables based on known trends for substituted benzyl bromides to demonstrate how these profiles are analyzed.
Illustrative Data for a Hypothetical SN2 Reaction
The following table provides hypothetical calculated energies for the stationary points in an SN2 reaction of this compound with a generic nucleophile (Nu⁻). These values are for illustrative purposes to demonstrate the components of a reaction energy profile.
| Stationary Point | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State (TS) | [Nu---CH₂(C₉H₆F₃)---Br]⁻ | +22.5 |
| Products | 3,5-Dimethyl-2,4,6-trifluorobenzyl-Nu + Br⁻ | -15.0 |
Illustrative Data for a Hypothetical SN1 Reaction
This table illustrates the potential energy landscape for an SN1 pathway for the same reaction.
| Stationary Point | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound | 0.0 |
| Transition State 1 (TS1) | [C₉H₈F₃---Br]‡ | +28.0 |
| Intermediate | 3,5-Dimethyl-2,4,6-trifluorobenzyl cation + Br⁻ | +18.0 |
| Transition State 2 (TS2) | [Nu---C₉H₈F₃]‡ | +20.0 |
| Products | 3,5-Dimethyl-2,4,6-trifluorobenzyl-Nu + Br⁻ | -15.0 |
The relative energies in these tables would be influenced by the specific nucleophile, solvent, and temperature. The competition between the SN1 and SN2 pathways would be determined by the relative heights of the rate-determining transition states (TS for SN2 and TS1 for SN1). A lower activation barrier for the SN2 transition state would indicate that this is the preferred mechanistic pathway, and vice-versa. The complex substitution pattern on the aromatic ring of this compound makes a definitive prediction without specific computational data challenging, but a detailed analysis of these competing pathways is essential for understanding its chemical reactivity.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Synthesis of Novel Fluoroaromatic Building Blocks
As a reactive electrophile, 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide is an excellent starting material for the synthesis of other fluoroaromatic compounds through nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.
The benzylic bromide can be readily converted into other functional groups such as ethers, esters, and amines through reactions with appropriate nucleophiles. These transformations are typically achieved via SN2 (bimolecular nucleophilic substitution) mechanisms.
Ethers: In a reaction analogous to the Williamson ether synthesis, an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride, can act as a nucleophile. masterorganicchemistry.com It attacks the electrophilic carbon of the bromomethyl group to form a benzyl (B1604629) ether. This method is highly efficient for creating a diverse range of ethers from primary alkyl halides. masterorganicchemistry.com
Esters: Carboxylate anions (RCOO⁻), typically from a carboxylic acid salt, can displace the bromide to form the corresponding benzyl ester. researchgate.netresearchgate.net This reaction provides a straightforward route to ester functionalities, which are common in biologically active molecules.
Amines: Primary and secondary amines can be formed by reacting the benzyl bromide with ammonia (B1221849) or other amines. libretexts.org This reaction proceeds via nucleophilic attack of the nitrogen atom on the benzylic carbon. libretexts.org However, a common challenge is over-alkylation, where the newly formed amine product can react further with the starting bromide, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org To achieve mono-alkylation, specific strategies like the Gabriel synthesis may be employed. libretexts.org
| Nucleophile | Reagent Example | Product Class | General Reaction |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | R-OH + Base → R-O⁻; R-O⁻ + Ar-CH₂Br → Ar-CH₂-OR |
| Carboxylate | Sodium Acetate (NaOAc) | Ester | R-COOH + Base → R-COO⁻; R-COO⁻ + Ar-CH₂Br → Ar-CH₂-OOCR |
| Amine | Ammonia (NH₃) | Amine | NH₃ + Ar-CH₂Br → Ar-CH₂-NH₂ |
Ar represents the 3,5-Dimethyl-2,4,6-trifluorophenyl group.
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, yielding highly reactive organometallic reagents. These reagents effectively act as carbanion synthons, making them powerful tools for forming new carbon-carbon bonds.
Grignard Reagents: The reaction of an alkyl or benzyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), produces an organomagnesium halide, commonly known as a Grignard reagent. libretexts.org These reagents are highly reactive and function as strong bases and nucleophiles. mnstate.edu The formation of the 3,5-Dimethyl-2,4,6-trifluorobenzylmagnesium bromide would involve the insertion of magnesium into the C-Br bond.
Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the benzyl bromide with lithium metal. These reagents are even more reactive and basic than their Grignard counterparts.
Due to their extreme reactivity, both Grignard and organolithium reagents must be prepared and handled under strictly anhydrous conditions, as any trace of water will protonate the carbanion and destroy the reagent. libretexts.org
| Metal | Reagent Type | General Reaction |
| Magnesium (Mg) | Grignard Reagent | Ar-CH₂Br + Mg → Ar-CH₂MgBr |
| Lithium (Li) | Organolithium Reagent | Ar-CH₂Br + 2Li → Ar-CH₂Li + LiBr |
Ar represents the 3,5-Dimethyl-2,4,6-trifluorophenyl group.
Incorporation into Complex Molecular Architectures
The unique substitution pattern of the 3,5-Dimethyl-2,4,6-trifluorobenzyl group makes it an attractive moiety for inclusion in larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. dundee.ac.uk this compound can serve as a key electrophilic building block in the construction of these ring systems. For example, it can be reacted with difunctional nucleophiles. A molecule containing both an amine and a thiol group could react with the benzyl bromide at one site, followed by an intramolecular cyclization reaction at the other site to form a nitrogen- and sulfur-containing heterocycle. The synthesis of pyrimidine (B1678525) derivatives, for instance, often involves the condensation of N-C-N and C-C-C fragments. whiterose.ac.uk The benzyl group can be attached to one of these fragments prior to the ring-forming step.
In drug design, the term "scaffold" refers to the core structure of a molecule. The incorporation of fluorine and fluorinated groups like trifluoromethyl is a common strategy in medicinal chemistry to enhance a drug candidate's properties. nih.gov Fluorination can improve metabolic stability, binding affinity, and lipophilicity. nih.gov The 3,5-Dimethyl-2,4,6-trifluorobenzyl group can be introduced into a lead compound to serve as a robust, metabolically stable scaffold. Its specific pattern of fluorination and methylation provides a distinct electronic and steric profile that can be exploited to optimize interactions with biological targets.
Role as a Reagent in Analytical Chemistry Derivatization
In analytical chemistry, derivatization is the process of chemically modifying a compound (analyte) to produce a new compound that has properties more suitable for a given analytical technique. Benzyl bromides containing multiple fluorine atoms are widely used as derivatization agents, particularly for analysis by gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS). researchgate.net
This compound can function in a manner analogous to the well-known reagent pentafluorobenzyl bromide (PFB-Br). researchgate.netmdpi.com It reacts with nucleophilic functional groups on target analytes, such as carboxylic acids, phenols, thiols, and amines, to attach the electrophoric (electron-capturing) 3,5-dimethyl-2,4,6-trifluorobenzyl group. researchgate.netscience.gov
The resulting derivative is typically more volatile and thermally stable, making it suitable for GC analysis. researchgate.net Crucially, the polyfluorinated tag makes the derivative highly sensitive to detectors that operate on the principle of electron capture, such as ECD and negative chemical ionization mass spectrometry (NCI-MS). science.govnih.gov This allows for the ultra-trace quantification of analytes in complex matrices like biological fluids or environmental samples. mdpi.comrsc.org
| Analyte Functional Group | Example | Derivatization Reaction |
| Carboxylic Acid | Fatty Acids | R-COOH + Ar-CH₂Br → R-COOCH₂-Ar |
| Phenol (B47542) | Phenolic Pollutants | R-OH + Ar-CH₂Br → R-OCH₂-Ar |
| Thiol | Thiols | R-SH + Ar-CH₂Br → R-SCH₂-Ar |
| Amine | Amines | R-NH₂ + Ar-CH₂Br → R-NHCH₂-Ar |
Ar represents the 3,5-Dimethyl-2,4,6-trifluorophenyl group. The reactions are typically base-catalyzed.
Derivatization for Enhanced Chromatographic Detection (e.g., GC-MS)
The strategic chemical modification of analytes, a process known as derivatization, is a cornerstone of modern analytical chemistry, particularly in the realm of gas chromatography-mass spectrometry (GC-MS). This technique is employed to enhance the volatility, thermal stability, and detectability of compounds that are otherwise challenging to analyze in their native state. For analytes containing active hydrogen atoms, such as those found in phenols, carboxylic acids, thiols, and amines, derivatization with an appropriate reagent is often essential for successful GC-MS analysis.
While direct research on this compound as a derivatizing agent is not extensively documented in publicly available literature, its structural similarity to well-established reagents, most notably pentafluorobenzyl bromide (PFBBr), allows for a detailed extrapolation of its potential applications and methodologies. research-solution.comebi.ac.uk The presence of a benzyl bromide moiety, activated by electron-withdrawing fluorine atoms on the aromatic ring, suggests that this compound would function as an effective alkylating agent for nucleophilic functional groups.
The primary purpose of using a fluorinated benzyl bromide derivative is to introduce a polyfluorinated tag into the analyte molecule. This modification serves several critical functions in the context of GC-MS analysis. Firstly, it increases the volatility of the derivatized analyte by masking polar functional groups, which is a prerequisite for passage through a gas chromatographic column. Secondly, the resulting derivatives often exhibit improved thermal stability, preventing degradation in the high-temperature environment of the GC injector and column.
Most significantly, the incorporation of multiple fluorine atoms creates a highly electrophoric derivative. nih.gov This is particularly advantageous when using detection methods that are sensitive to electron-capturing compounds, such as electron capture detection (ECD) or electron capture negative ion mass spectrometry (ECNI-MS). nih.gov The high electron affinity of the polyfluorinated group leads to a significant enhancement in signal intensity, thereby lowering the limits of detection for the target analyte. nih.govscience.gov
The derivatization reaction with this compound is anticipated to proceed via a nucleophilic substitution mechanism, analogous to that of PFBBr. ebi.ac.uk In this reaction, the nucleophilic functional group of the analyte (e.g., the oxygen of a phenol or carboxylic acid, the sulfur of a thiol, or the nitrogen of an amine) attacks the benzylic carbon of the this compound, displacing the bromide leaving group. This results in the formation of a stable ether, ester, thioether, or amine derivative, respectively. The reaction is typically carried out in an organic solvent and may be facilitated by the presence of a base to deprotonate the analyte, thereby increasing its nucleophilicity.
The choice of derivatizing agent can also be tailored to optimize chromatographic separation. By altering the structure of the derivatizing agent, in this case, the substitution of two fluorine atoms with methyl groups compared to PFBBr, the retention time of the resulting derivative can be shifted. This can be a valuable strategy for resolving co-eluting peaks and reducing analytical interferences from the sample matrix. nih.gov
Formation of Electrophoric Derivatives
The formation of electrophoric derivatives is a key strategy for achieving high sensitivity in trace analysis, particularly when employing GC with electron capture-based detection methods. nih.gov An electrophoric derivative is a molecule that has a high affinity for capturing thermal electrons. The introduction of an electrophoric tag into an analyte molecule significantly enhances its response in detectors designed to measure such species. Polyfluorinated aromatic compounds are excellent electrophores due to the high electronegativity of fluorine atoms, which effectively stabilizes the negative charge in the resulting molecular anion.
Based on the principles established with analogous compounds like pentafluorobenzyl bromide (PFBBr), this compound is expected to be a highly effective reagent for the formation of electrophoric derivatives. ebi.ac.uknih.gov The three fluorine atoms on the benzene (B151609) ring of this reagent would confer a strong electrophoric character to the resulting derivatives. When a molecule derivatized with a 3,5-Dimethyl-2,4,6-trifluorobenzyl group enters the ion source of a mass spectrometer operating in electron capture negative ion (ECNI) mode, it readily captures a thermal electron to form a stable negative ion. This process is highly efficient for electrophoric compounds, leading to a substantial increase in signal intensity compared to electron ionization (EI) for non-electrophoric molecules.
The utility of forming electrophoric derivatives extends beyond simply increasing the signal. It also contributes to a reduction in chemical noise. Many common interfering substances in complex biological and environmental samples are not inherently electrophoric. Consequently, by selectively detecting only the electrophoric derivatives, a cleaner chromatogram with a lower background signal can be obtained, leading to an improved signal-to-noise ratio and, therefore, lower detection limits. nih.gov
The derivatization reaction to form these electrophoric derivatives involves the covalent bonding of the 3,5-Dimethyl-2,4,6-trifluorobenzyl group to the analyte molecule. This is typically achieved through the reaction of the benzyl bromide with a nucleophilic functional group on the analyte. The general reaction can be summarized as follows, where R-NuH represents the analyte with a nucleophilic group (e.g., R-OH, R-COOH, R-SH, R-NH2):
General Derivatization Reaction
3,5-(CH₃)₂-2,4,6-F₃-C₆H-CH₂Br + R-NuH → 3,5-(CH₃)₂-2,4,6-F₃-C₆H-CH₂-Nu-R + HBr
The table below provides examples of the types of electrophoric derivatives that would be formed from the reaction of this compound with various classes of analytes, based on established reactions with similar reagents.
| Analyte Class | Functional Group | Resulting Electrophoric Derivative |
|---|---|---|
| Phenols | -OH | 3,5-Dimethyl-2,4,6-trifluorobenzyl ether |
| Carboxylic Acids | -COOH | 3,5-Dimethyl-2,4,6-trifluorobenzyl ester |
| Thiols | -SH | 3,5-Dimethyl-2,4,6-trifluorobenzyl thioether |
| Amines | -NH₂ | N-(3,5-Dimethyl-2,4,6-trifluorobenzyl)amine |
The development of new electrophoric derivatizing reagents is an active area of research in analytical chemistry. nih.govnih.gov The goal is to expand the "toolbox" of available reagents to allow for the fine-tuning of chromatographic properties and detector response for specific analytical challenges. By introducing variations in the structure of the derivatizing agent, such as the number and position of fluorine atoms or the presence of other substituents like the methyl groups in this compound, chemists can optimize the separation and detection of a wide range of analytes.
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound such as 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are essential for unambiguous structural verification.
One-dimensional NMR spectra provide foundational information about the chemical environment, number, and connectivity of NMR-active nuclei.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: the methyl groups and the benzylic methylene (B1212753) group. The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry and should therefore appear as a single resonance. This signal would likely be a triplet due to coupling with the two adjacent ¹⁹F nuclei at positions 2 and 4 (or 4 and 6). The benzylic methylene (-CH₂Br) protons are expected to produce a triplet, coupling to the two ortho ¹⁹F nuclei at positions 2 and 6. The chemical shift of these protons would be significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.
¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon environments. For this symmetrically substituted benzene (B151609) ring, fewer signals than the total number of carbons are expected. Distinct signals should be observable for the methyl carbons, the benzylic methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached fluorine and methyl groups. Crucially, the signals for the fluorinated carbons will appear as doublets due to one-bond coupling (¹JC-F), which is typically large. Other carbons may show smaller couplings to fluorine over two or three bonds (²JC-F, ³JC-F).
¹⁹F NMR: Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov The spectrum is expected to show two signals for the two different fluorine environments. The fluorine atom at position 4 is unique, while the fluorine atoms at positions 2 and 6 are chemically equivalent. The signal for F4 would likely appear as a triplet due to coupling with the two equivalent ortho fluorine atoms (F2 and F6). The signal for F2 and F6 would appear as a doublet, coupling to F4. Further splitting from long-range coupling to the methyl and methylene protons may also be observed.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.6 | Triplet (t) | -CH₂Br |
| ¹H | ~2.3 | Triplet (t) | 2 x -CH₃ |
| ¹³C | ~140-160 (d, ¹JC-F) | Doublet (d) | C2, C6 |
| ¹³C | ~140-160 (d, ¹JC-F) | Doublet (d) | C4 |
| ¹³C | ~120-130 | Singlet/Triplet | C1 |
| ¹³C | ~110-120 | Singlet/Triplet | C3, C5 |
| ¹³C | ~30 | Singlet/Triplet | -CH₂Br |
| ¹³C | ~15 | Singlet/Triplet | -CH₃ |
| ¹⁹F | ~ -110 to -140 | Doublet (d) | F2, F6 |
Note: Predicted chemical shifts and multiplicities are estimations based on general principles and data for analogous compounds. Actual values may vary based on solvent and experimental conditions.
While 1D NMR provides essential data, 2D NMR experiments are required to definitively establish the bonding network and spatial relationships within the molecule. nanalysis.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, significant ³JH-H coupling is not expected, but long-range couplings (e.g., ⁴J or ⁵J) might be observed between the methylene and methyl protons, which would appear as weak cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JC-H). nanalysis.com An HSQC spectrum would show a clear cross-peak connecting the methylene proton signal (~4.6 ppm) to the methylene carbon signal (~30 ppm). Similarly, it would link the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~15 ppm), confirming these direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping longer-range connectivity, showing correlations between protons and carbons over two or three bonds (²JC-H and ³JC-H). science.gov For this molecule, key HMBC correlations would be expected between:
The methylene protons (-CH₂Br) and the aromatic carbons C1, C2, and C6.
The methyl protons (-CH₃) and the aromatic carbons C2, C3, C4, and C5. These correlations would unequivocally piece together the molecular skeleton, confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation analysis.
HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition. For this compound (C₉H₈BrF₃), the exact mass of the molecular ion can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). This calculated exact mass can then be compared to the experimentally measured value to confirm the molecular formula. A key feature would be the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity. blogspot.com
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) | Expected Observation |
|---|---|---|---|
| [C₉H₈⁷⁹BrF₃]⁺ | ⁷⁹Br | 255.9816 | Molecular Ion (M⁺) |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint. For benzyl (B1604629) bromide derivatives, the most common fragmentation pathway is the loss of the bromine atom. blogspot.comucla.edu
The C-Br bond is relatively weak and its cleavage results in the formation of a highly stable 3,5-dimethyl-2,4,6-trifluorobenzyl cation. This fragment is often the most abundant peak in the spectrum (the base peak). chegg.com Further fragmentation of this benzyl cation could occur, for example, through the loss of a neutral molecule like hydrogen fluoride (B91410) (HF).
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Comments |
|---|---|---|---|
| 256 / 258 | [C₉H₈BrF₃]⁺ | Molecular Ion | Shows characteristic ~1:1 bromine isotope pattern. blogspot.com |
| 177 | [C₉H₈F₃]⁺ | 3,5-dimethyl-2,4,6-trifluorobenzyl cation | Loss of •Br radical. Likely the base peak. ucla.educhegg.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a molecule. pressbooks.pub
The IR spectrum of this compound would exhibit several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene ring. pressbooks.pub
C-F Stretching: The carbon-fluorine bonds are expected to produce very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
C-Br Stretching: The carbon-bromine bond vibration occurs at lower frequencies, typically in the 515-690 cm⁻¹ range. libretexts.org
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950-3100 | C-H Stretch | Aromatic C-H |
| 2850-2970 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1400 | C-F Stretch | Aryl-F |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, such as unit cell parameters, bond lengths, and bond angles, are not available.
However, X-ray crystallography remains the most definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in the solid state. nih.govwikipedia.org Should single crystals of this compound of sufficient quality be obtained, this technique would provide invaluable and unambiguous structural information.
A typical X-ray crystallographic analysis involves exposing a single crystal to a beam of X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.org This analysis yields a detailed electron density map from which the atomic positions can be determined with high precision. The primary research findings from such a study would include:
Molecular Structure Confirmation: Unambiguous verification of the connectivity of the atoms, confirming the identity of the compound.
Detailed Molecular Geometry: The precise measurement of all intramolecular bond lengths, bond angles, and torsion angles. This would reveal the exact geometry of the trifluorinated dimethyl benzene ring and the attached bromomethyl group. For instance, the C-Br bond length and the C-C-Br bond angle would be accurately determined.
Molecular Conformation: The study would reveal the preferred conformation of the molecule in the solid state. A key parameter would be the torsion angle between the plane of the aromatic ring and the C-CH2-Br group, indicating how the bromomethyl substituent is oriented relative to the ring. Steric hindrance from the substituents on the ring would likely influence this conformation.
Crystal Packing and Intermolecular Interactions: The analysis would show how individual molecules of this compound pack together to form the crystal lattice. This includes the identification of any significant intermolecular forces, such as van der Waals interactions. Given the presence of fluorine and bromine atoms, the potential for weak non-covalent interactions like C-H···F, C-H···Br, or halogen-halogen (F···Br, F···F) contacts influencing the supramolecular architecture could be explored. acs.orgiucr.orgacs.org Studies on other fluorinated aromatic compounds have shown that such interactions can be significant in directing crystal packing. nih.govresearchgate.net
In the absence of experimental data, a hypothetical table of the kind of crystallographic information that would be generated is presented below for illustrative purposes. The values are representative of typical small organic molecules and are not actual data for the compound.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₉H₈BrF₃ |
| Formula Weight | 269.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.30 |
| c (Å) | 9.80 |
| β (°) | 105.5 |
| Volume (ų) | 987.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.809 |
Ultimately, an experimental X-ray crystallographic study would be essential to definitively determine the solid-state structure and intermolecular interactions of this compound.
Future Perspectives and Emerging Research Directions
Development of More Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) bromides often involves harsh reagents and environmentally persistent solvents. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide.
One promising avenue is the adoption of photocatalytic methods . Visible-light photoredox catalysis has emerged as a powerful tool for benzylic C-H functionalization. acs.org This approach could enable the direct bromination of 3,5-dimethyl-2,4,6-trifluorotoluene, avoiding the need for pre-functionalization of the methyl group. Organic dyes, such as erythrosine B, have been shown to catalyze the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS) under mild, visible-light irradiation. nih.govacs.org This method offers high regioselectivity and short reaction times, potentially diverting side reactions like benzylic functionalization in favor of aromatic substitution, a challenge that would need to be overcome for selective benzylic bromination. nih.govacs.org
Another sustainable approach involves the use of greener brominating agents and reaction media. researchgate.net Research into replacing hazardous solvents like carbon tetrachloride with more benign alternatives such as water or ionic liquids is a key focus. researchgate.net Furthermore, methods that generate bromine in situ from sources like hydrogen peroxide and hydrobromic acid represent a more atom-economical and safer alternative to using molecular bromine. researchgate.netnih.gov Photocatalytic oxidative benzylic bromination with HBr and H₂O₂ in a microchannel reactor has been demonstrated for other chlorinated toluenes, offering a safe and efficient process that could be adapted for the synthesis of the title compound. nih.gov
| Sustainable Synthesis Approach | Potential Reagents/Catalysts | Key Advantages |
| Visible-Light Photoredox Catalysis | Organic Dyes (e.g., Erythrosine B), NBS | Mild conditions, high regioselectivity, reduced reaction times. nih.govacs.org |
| Greener Brominating Agents | H₂O₂/HBr, 1,3-dibromo-5,5-dimethylhydantoin (B127087) | Improved safety, atom economy, and reduced environmental impact. nih.govresearchgate.net |
| Alternative Solvents | Water, Ionic Liquids, Solvent-free conditions | Reduced use of hazardous and environmentally persistent solvents. researchgate.net |
| Flow Chemistry | Microchannel reactors | Enhanced safety, better process control, and scalability. nih.gov |
Exploration of Novel Catalytic Transformations
The reactivity of the C-Br bond in this compound makes it an excellent candidate for a variety of novel catalytic transformations. Future research is expected to explore its utility in modern cross-coupling reactions and C-H functionalization.
Photoredox/Nickel Dual Catalysis has emerged as a powerful method for the cross-coupling of sp³-hybridized carbons. researchgate.net this compound could serve as an electrophile in these reactions, coupling with a wide range of nucleophiles, including aryl boronic acids and other organometallic reagents, under mild, visible-light-mediated conditions. acs.org This would provide a facile route to complex diarylmethane structures.
Furthermore, the compound could be a valuable substrate in transition-metal-catalyzed C-H functionalization reactions. rsc.org For instance, palladium-catalyzed reactions could direct the coupling of the benzyl moiety to specific C-H bonds in other aromatic or heteroaromatic systems, offering a highly efficient and atom-economical method for constructing complex molecular architectures. rsc.org The fluorine atoms on the aromatic ring can also influence the reactivity and selectivity of such transformations. acs.orgresearchgate.net
| Catalytic Transformation | Catalyst System | Potential Coupling Partner |
| Photoredox/Nickel Dual Catalysis | Ir/Ni, Ru/Ni | Arylboronic acids, organotrifluoroborates. researchgate.netacs.org |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd/C | (Hetero)aryl halides, organosilicon reagents. rsc.org |
| C-H Functionalization | Rh, Pd catalysts | Arenes, heteroarenes. rsc.orgorganic-chemistry.org |
Expansion of Applications in Specialized Chemical Synthesis
As a fluorinated building block, this compound holds significant potential for the synthesis of specialized chemicals with tailored properties. apolloscientific.co.uk The introduction of the 3,5-dimethyl-2,4,6-trifluorobenzyl moiety can impart unique electronic and steric properties to target molecules, influencing their biological activity, material properties, and chemical reactivity.
In materials science , the incorporation of this fluorinated moiety into polymers or organic electronic materials could lead to materials with enhanced thermal stability, altered electronic properties, and specific self-assembly characteristics. Polyfluoroaromatic compounds are known for their unique properties and reactivity, which can be harnessed in the design of advanced materials. researchgate.netrsc.org
| Application Area | Potential Use | Rationale |
| Medicinal Chemistry | Synthesis of novel bioactive compounds. | Fluorine substitution can improve pharmacokinetic and pharmacodynamic properties. nih.govbeilstein-journals.org |
| Agrochemicals | Development of new pesticides and herbicides. | Fluorinated compounds are prevalent in modern agrochemicals. d-nb.info |
| Materials Science | Creation of functional polymers and organic electronics. | The trifluorinated aromatic ring can impart desirable thermal and electronic properties. researchgate.net |
| Organic Synthesis | Use as a versatile building block for complex molecules. | The reactive C-Br bond allows for a wide range of chemical transformations. chemscene.com |
Advanced Computational Modeling for Predictive Reactivity
Advanced computational modeling will play a crucial role in predicting the reactivity and guiding the experimental exploration of this compound. Density Functional Theory (DFT) and other quantum chemistry methods can provide valuable insights into the compound's electronic structure, bond dissociation energies, and reaction mechanisms. nih.gov
Predicting Reaction Pathways: Computational models can be used to predict the feasibility and selectivity of various reactions involving this compound. For example, DFT calculations can help elucidate the transition states and activation energies for nucleophilic substitution reactions at the benzylic position, providing a deeper understanding of its reactivity with different nucleophiles. nih.govbeilstein-journals.org This can aid in the design of more efficient synthetic routes and the prediction of potential side products.
Machine Learning Approaches: The integration of machine learning with computational chemistry is an emerging area that could be applied to predict the properties and reactivity of new compounds derived from this compound. rsc.org By training models on existing data for similar fluorinated compounds, it may be possible to predict reaction outcomes, identify promising synthetic targets, and accelerate the discovery of new molecules with desired properties. researchgate.netyorksj.ac.uk
| Computational Method | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Transition state energies, activation barriers, electronic properties. nih.govnih.gov |
| Quantum Chemistry | Calculation of molecular properties. | Bond dissociation energies, electrostatic potential, orbital energies. nih.govresearchgate.net |
| Machine Learning | Prediction of reaction outcomes and properties. | Product yields, reaction conditions, biological activity. rsc.orgresearchgate.net |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide, and how can reaction conditions be optimized?
- Methodology : A plausible route involves bromination of 3,5-dimethyl-2,4,6-trifluorobenzyl alcohol using HBr or PBr₃ under controlled anhydrous conditions. Temperature optimization (0–5°C) minimizes side reactions like oxidation .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product. Cold storage (0–6°C) prevents decomposition .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : and NMR identify substituent positions and fluorine coupling patterns. For example, methyl protons resonate at δ 2.1–2.3 ppm, while aromatic fluorines show distinct splitting .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.98) .
- XRD : Single-crystal X-ray diffraction resolves steric effects from methyl and fluorine groups .
Q. What safety protocols are critical for handling this compound in the lab?
- Hazard Mitigation : Classified as a corrosive liquid (UN 1760). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water to prevent HBr release .
- Storage : Store at 0–6°C in amber glass under inert gas (Ar/N₂) to suppress degradation .
Advanced Research Questions
Q. How do steric and electronic effects of methyl and fluorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 3,5-dimethyl groups increase steric hindrance, reducing nucleophilic attack rates in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect enhances electrophilicity at the benzyl position, favoring oxidative addition with Pd catalysts .
- Case Study : In aryl-zinc couplings, this compound exhibits lower yields compared to non-methylated analogs (e.g., 2,4,6-trifluorobenzyl bromide) due to hindered transmetalation .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- DFT Modeling : Calculate LUMO energy to assess electrophilicity. PubChem data (InChI Key: NKWMSSLDNQBQJS-UHFFFAOYSA-N) can parameterize simulations for SN₂ pathways .
- Example : Compared to 3,5-difluorobenzyl bromide, the dimethyl analog shows a 15% higher activation barrier due to steric effects .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Experimental Design :
- Acidic Conditions (pH 2) : Monitor HBr release via conductivity measurements. Degradation peaks at 40°C after 24 hours .
- Basic Conditions (pH 12) : Rapid hydrolysis occurs, forming 3,5-dimethyl-2,4,6-trifluorobenzyl alcohol. Track via NMR .
Q. What strategies resolve contradictions in reported reaction yields with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
